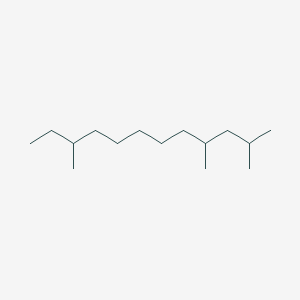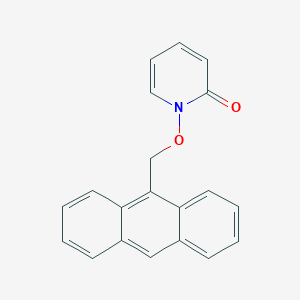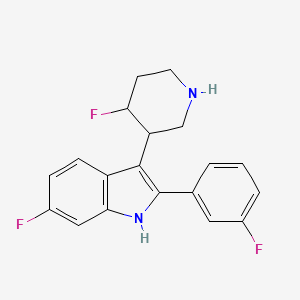
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- is a chemical compound with the molecular formula C20H24Si and a molecular weight of 292.496 g/mol . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.
Métodos De Preparación
The synthesis of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- typically involves the reaction of tert-butyldimethylsilyl chloride with appropriate organic reagents under controlled conditions. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon dioxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and polymers.
Biology: It can be used in the modification of biological molecules for research purposes.
Industry: Used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- involves its interaction with various molecular targets, primarily through the silicon atom. The silicon atom can form strong bonds with other elements, allowing the compound to act as a cross-linking agent in polymers and other materials. The pathways involved include the formation of silicon-oxygen and silicon-carbon bonds, which contribute to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- can be compared with other similar compounds such as:
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
Silane, (1,1-dimethylethyl)[(1-ethoxy-2-methyl-1-propen-1-yl)oxy]dimethyl-: Another similar compound with different substituents, affecting its chemical properties and uses.
The uniqueness of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- lies in its specific combination of functional groups, which provide distinct reactivity and application potential compared to other silanes.
Propiedades
Número CAS |
389138-22-1 |
|---|---|
Fórmula molecular |
C20H24Si |
Peso molecular |
292.5 g/mol |
InChI |
InChI=1S/C20H24Si/c1-6-17(2)21(20(3,4)5,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1H2,2-5H3 |
Clave InChI |
CQNXEVWIXJNVDK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
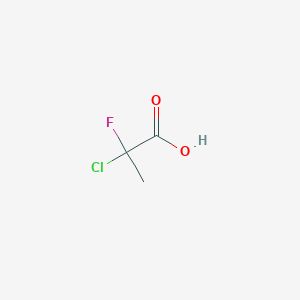
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
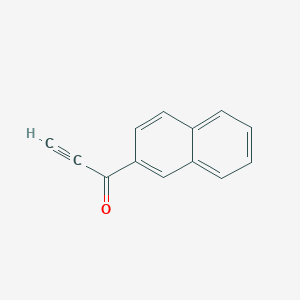
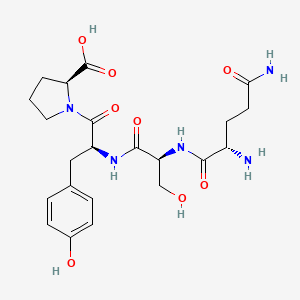
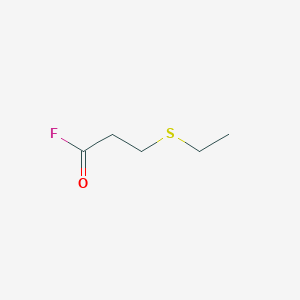
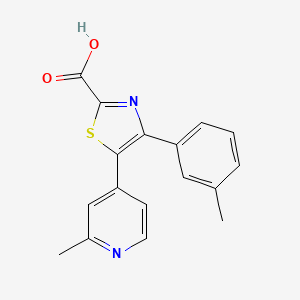
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
